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Compound of Interest

Compound Name: 1-Phenylpiperidin-3-amine

Cat. No.: B1280275 Get Quote

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the

core of a diverse range of therapeutic agents. Its inherent structural features allow for

modification at multiple positions, leading to compounds with high affinity and selectivity for a

variety of biological targets. This versatility has made the 1-phenylpiperidine moiety a

cornerstone in the development of drugs for pain management, neurological disorders, and

oncology. This in-depth technical guide provides a comprehensive overview of the therapeutic

applications of 1-phenylpiperidine compounds, focusing on their pharmacological properties,

mechanisms of action, and the experimental methodologies used to evaluate them.

Opioid Receptor Agonists for Analgesia
1-Phenylpiperidine derivatives are most famously represented by the potent synthetic opioids.

These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid

receptor (MOR), a G protein-coupled receptor (GPCR) involved in the modulation of pain

perception.

Quantitative Data: Opioid Receptor Binding Affinities
The binding affinity of 1-phenylpiperidine opioids to the μ-opioid receptor is a key determinant

of their potency. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values

indicating a stronger interaction.
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Compound
μ-Opioid Receptor
Kᵢ (nM)

Receptor Source Radioligand

Fentanyl 0.39 - 1.3 Human recombinant [³H]-DAMGO

Sufentanil 0.04 - 0.2 Rat brain [³H]-Sufentanil

Remifentanil 1.0 - 2.5 Human recombinant [³H]-DAMGO

Alfentanil 1.1 - 6.4 Rat brain [³H]-Naloxone

Signaling Pathway: μ-Opioid Receptor Activation
Upon agonist binding, the μ-opioid receptor activates inhibitory G proteins (Gαi/o), which in turn

inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The

βγ-subunits of the G protein can also directly modulate ion channels, causing hyperpolarization

of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to an

analgesic effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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